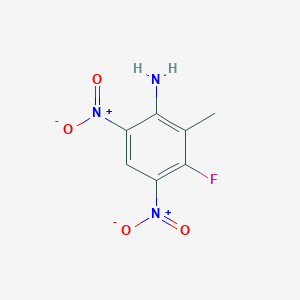
3-fluoro-2-methyl-4,6-dinitroaniline
概要
説明
3-Fluoro-2-methyl-4,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-4,6-dinitroaniline typically involves the nitration of fluorinated aniline derivatives. One common method is the nitration of 3-fluoro-2-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, reducing the risk of hazardous exothermic reactions and improving the overall yield and selectivity of the desired product .
化学反応の分析
Types of Reactions
3-Fluoro-2-methyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amination: Conversion of nitro groups to amino groups.
Carboxylation: Conversion of the methyl group to a carboxylic acid.
科学的研究の応用
3-Fluoro-2-methyl-4,6-dinitroaniline has several applications in scientific research:
作用機序
The mechanism of action of 3-fluoro-2-methyl-4,6-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound acts as a microtubule inhibitor, disrupting cell division and elongation by depolymerizing microtubules . This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists .
類似化合物との比較
Similar Compounds
- 2,3-Dinitroaniline
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
3-Fluoro-2-methyl-4,6-dinitroaniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules .
生物活性
3-Fluoro-2-methyl-4,6-dinitroaniline (CAS No. 1167056-65-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a fluorine atom and two nitro groups attached to an aniline ring. This configuration significantly influences its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, leading to disrupted energy production in microbial cells.
- DNA Interaction : It can intercalate into DNA strands, causing structural changes that result in impaired replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, which can lead to apoptosis through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant pathogens.
Case Study 2: Cancer Treatment Potential
In another investigation reported in Cancer Research, researchers explored the anticancer properties of the compound on various tumor models. The study concluded that treatment with this compound led to a marked reduction in tumor size and improved survival rates in animal models.
特性
IUPAC Name |
3-fluoro-2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIGRNQQDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















